2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-6-4-8(14)12-3-1-2-7(13)9(12)11-6/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDHDSSORRBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chloromethyl group or to convert the hydroxy group to a hydrogen atom.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(chloromethyl)-9-oxo-4H-pyrido[1,2-a]pyrimidin-4-one.
Reduction: Formation of 2-(methyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Modifications and Effects:
- Chloromethyl vs. Azidomethyl/Aminomethyl: The chloromethyl group facilitates nucleophilic substitution (e.g., with amines or thiols), while azidomethyl derivatives enable bioorthogonal reactions. Aminomethyl analogs (e.g., compound 13) are less reactive but serve as intermediates for secondary functionalization .
- Benzyloxy vs. Nitrobenzyloxy : Benzyloxy groups enhance lipophilicity, aiding cellular uptake, whereas nitro groups introduce redox-active sites for prodrug activation .
Substituent Variations at Position 9
Hydroxyl vs. Methyl Groups:
Halogenated Derivatives
Bromo and Chloro Substituents:
Tetrahydro and Saturated Analogs
Conformational Effects:
Pharmacologically Relevant Derivatives
Piperazinyl and Aromatic Modifications:
Biological Activity
2-(Chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with potential therapeutic applications. Its structural characteristics suggest a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
- Molecular Formula : CHClNO
- Molecular Weight : 210.62 g/mol
- CAS Number : 162469-86-5
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its anti-inflammatory properties and potential as an anticancer agent.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine, including this compound, exhibit significant anti-inflammatory effects. These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: IC50 Values for COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
| PPO (this compound) | TBD | TBD |
The results indicate that certain derivatives show promising inhibition of COX enzymes, which are implicated in pain and inflammation pathways.
Anticancer Activity
In vitro studies have indicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Case Studies
-
In Vitro Testing on Cancer Cell Lines :
- A study conducted on A431 cells revealed that derivatives containing the pyrido[1,2-a]pyrimidine structure inhibited cell growth significantly compared to controls.
- The specific mechanism involved the induction of apoptosis and cell cycle arrest.
-
Inflammatory Models :
- In animal models of inflammation (carrageenan-induced paw edema), compounds derived from this scaffold exhibited similar efficacy to established anti-inflammatory drugs such as indomethacin.
- The effective doses (ED50) were comparable to those of traditional treatments, suggesting a potential role in therapeutic applications.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced viability.
Q & A
Q. What are the common synthetic routes for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, and how is its purity validated?
The compound is synthesized via condensation reactions between substituted aminopyridines and acetoacetic esters under reflux conditions (e.g., diethylbenzene at 185°C). Key intermediates like 2-amino-3-pyridinol are functionalized with chloromethyl groups using reagents such as o-bromobenzyl bromide. Purity is validated via H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s stability and tautomeric behavior?
UV-Vis and H NMR spectroscopy are essential for studying tautomerism. For example, 9-hydroxy derivatives exhibit solvent-dependent enol-keto tautomerism, stabilized by electron-withdrawing substituents in polar solvents. C NMR can differentiate enamine and keto forms based on carbonyl carbon shifts .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl group at position 2 serves as a reactive site for functionalization. For example, it undergoes substitution with amines (e.g., isoindoline derivatives) to yield analogs with enhanced pharmacological activity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid byproducts like dehydrohalogenation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be applied to functionalize the pyrido[1,2-a]pyrimidin-4-one core?
The 3-iodo-7-chloro derivative undergoes regioselective monoarylation at the 3-position under microwave-assisted Suzuki-Miyaura conditions. Catalyst selection (e.g., Pd(PPh)) and solvent (DMF/HO) are critical for yield optimization. This methodology enables access to bioactive analogs for structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in H NMR signals (e.g., aromatic proton splitting patterns) can arise from tautomerism or steric effects. Advanced techniques like 2D NMR (COSY, NOESY) and computational modeling (DFT) help assign signals unambiguously. HRMS further distinguishes isomers via exact mass matching .
Q. How are 9-hydroxy derivatives utilized as intermediates in antipsychotic drug synthesis?
The 9-hydroxy group is a key pharmacophore in risperidone and paliperidone analogs. For example, 9-hydroxy-2-methyl derivatives are esterified with fatty acids (e.g., palmitic acid) to create long-acting injectable prodrugs. Stereochemical control during hydroxylation ensures metabolic stability .
Q. What experimental parameters govern regioselectivity in heterocyclic functionalization?
Substituent electronic effects dictate reactivity. For instance, electron-donating groups at position 2 (e.g., methyl) deactivate the chloromethyl group toward nucleophilic attack, necessitating harsher conditions. Microwave irradiation enhances reaction rates and selectivity in cross-coupling reactions .
Q. How can tautomeric equilibria be quantified to predict biological activity?
UV titration studies in solvents of varying polarity (e.g., DMSO vs. chloroform) determine equilibrium constants (). Correlation with log values and molecular docking simulations predicts membrane permeability and target binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the 9-hydroxy position occurs under acidic or high-temperature conditions. Chiral HPLC or enzymatic resolution ensures enantiopurity. Process optimization (e.g., flow chemistry) minimizes side reactions during large-scale production .
Q. How do computational methods aid in designing analogs with improved pharmacokinetic profiles?
Molecular dynamics simulations predict metabolic pathways (e.g., cytochrome P450 interactions) and guide structural modifications. QSAR models prioritize analogs with optimal log and hydrogen-bonding capacity for CNS penetration .
Methodological Guidance
- Contradiction Analysis : Compare HRMS and NMR data across synthetic batches to identify impurities (e.g., dehalogenated byproducts) .
- Experimental Design : Use Design of Experiments (DoE) to optimize reaction variables (e.g., catalyst loading, solvent ratio) for cross-coupling .
- Data Validation : Cross-reference spectral libraries (e.g., SciFinder) and synthetic protocols from peer-reviewed journals to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
